[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an ethyl-amino group, and a cyclohexylamino group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclohexylamino Intermediate: The protected amino group is then reacted with cyclohexylamine to form the cyclohexylamino intermediate.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, typically using an ethyl halide under basic conditions.
Deprotection and Final Coupling: The Cbz group is removed under hydrogenation conditions, and the resulting amine is coupled with acetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It can also be used in the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the ethyl-amino and cyclohexylamino groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- [4-(Methoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
- [4-(Ethoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
- [4-(Propoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Uniqueness
Compared to similar compounds, [4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and protection during chemical reactions
Properties
IUPAC Name |
2-[[4-[ethyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)19-12-17(21)22/h3-7,15-16,19H,2,8-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYXWVMLSCXOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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